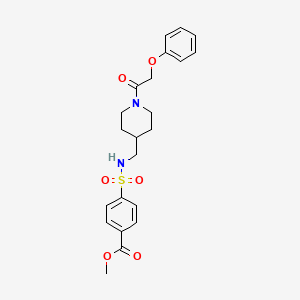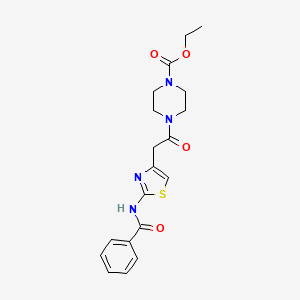![molecular formula C10H8O4S B2990241 Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate CAS No. 2418707-93-2](/img/structure/B2990241.png)
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a chemical compound with the molecular formula C10H8O4S. It is a derivative of thieno[3,2-b]furan, featuring an ethyl ester group and a formyl group attached to the thieno[3,2-b]furan ring system. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[3,2-b]furan derivatives.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production, involving larger reactors and more efficient separation techniques.
Purification: The final product is purified to achieve the desired purity level, often using crystallization or chromatographic methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in different derivatives.
Substitution: Substitution reactions can occur at different positions on the thieno[3,2-b]furan ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Reduction can produce alcohols and other reduced derivatives.
Substitution Products: Substitution reactions can lead to a range of substituted thieno[3,2-b]furan derivatives.
Mecanismo De Acción
Mode of Action
Furan derivatives, in general, have been shown to exhibit a wide range of biological and pharmacological properties
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
Aplicaciones Científicas De Investigación
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methylthieno[3,2-b]furan-5-carboxylate: This compound differs by the presence of a methyl group instead of a formyl group.
Ethyl 2-formylthiophene-5-carboxylate: This compound has a thiophene ring instead of a thieno[3,2-b]furan ring.
Ethyl 2-formylbenzoate: This compound features a benzene ring instead of a thieno[3,2-b]furan ring.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
ethyl 2-formylthieno[3,2-b]furan-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPWMPORAMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(4-Fluorophenyl)azepan-1-yl]-4-phenylbutan-1-one](/img/structure/B2990158.png)


![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)
![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)
![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)

![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
